

An In-depth Technical Guide to 1-(2-Chloroethyl)azepane Hydrochloride

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Compound of Interest

Compound Name: 1-(2-Chloroethyl)azepane
hydrochloride

Cat. No.: B046935

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CAS Number: 26487-67-2

This technical whitepaper provides a comprehensive overview of **1-(2-Chloroethyl)azepane hydrochloride**, a key chemical intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, reactivity, and potential therapeutic applications, with a focus on its role as a precursor to cytotoxic agents.

Chemical Identity and Properties

1-(2-Chloroethyl)azepane hydrochloride is the hydrochloride salt of the N-substituted azepane, 1-(2-Chloroethyl)azepane. The presence of the chloroethyl group makes it a reactive precursor, particularly for the synthesis of nitrogen mustard analogues.

Chemical Structure and Identifiers

The chemical structure and key identifiers of **1-(2-Chloroethyl)azepane hydrochloride** are presented below.

Structure:

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	26487-67-2
Molecular Formula	C ₈ H ₁₇ Cl ₂ N
Molecular Weight	198.13 g/mol
IUPAC Name	1-(2-chloroethyl)azepane;hydrochloride
Synonyms	2-(Hexamethyleneimino)ethyl chloride hydrochloride, N-(2-Chloroethyl)hexamethyleneimine hydrochloride
InChI Key	ZQDSOUPBYJIPNM-UHFFFAOYSA-N
SMILES	<chem>C1CCN(CC1)CCCl.Cl</chem>

Physicochemical Properties

This compound is typically a white to off-white solid.^[1] It is soluble in water and polar organic solvents.^[2] A summary of its key physicochemical properties is provided in Table 2.

Table 2: Physicochemical Properties

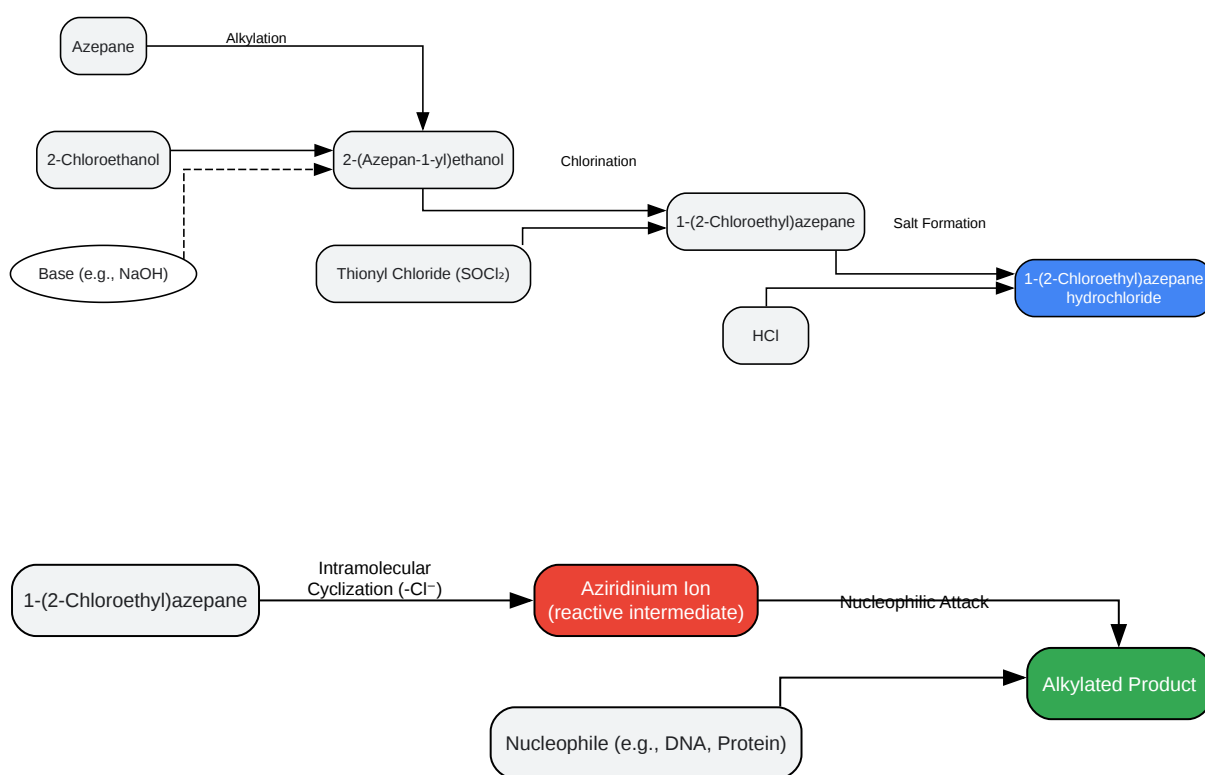
Property	Value
Physical State	Solid ^[1]
Color	White to off-white ^[1]
Purity	≥95% - 98% (typical commercial grades) ^{[1][3]}
Storage Temperature	2-8°C, sealed in dry conditions ^[3]
Topological Polar Surface Area (TPSA)	3.24 Å ²
logP	2.523

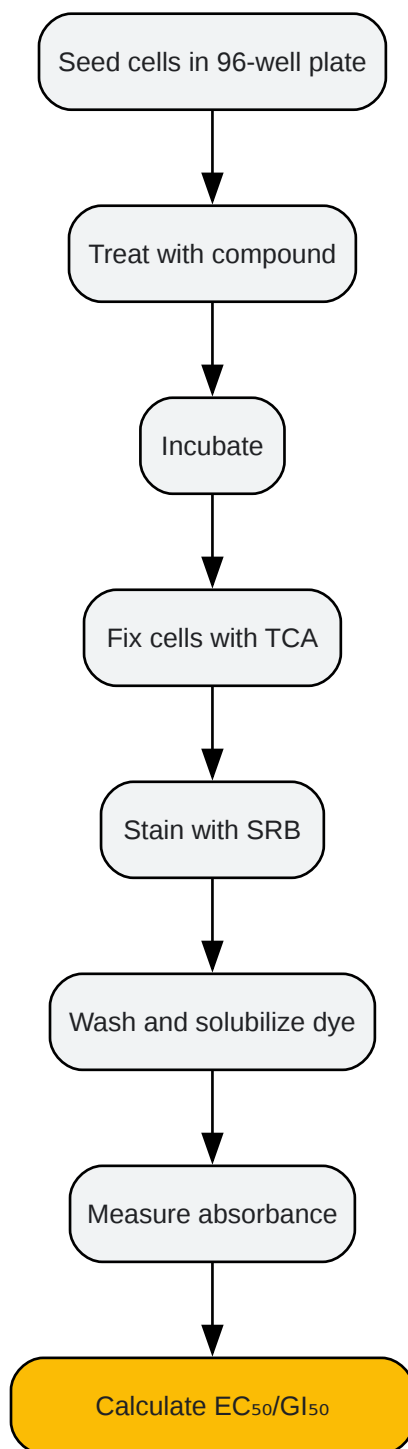
Synthesis and Purification

The primary synthetic route to **1-(2-Chloroethyl)azepane hydrochloride** involves the N-alkylation of azepane (hexamethyleneimine).

Synthetic Pathway

The synthesis is typically a two-step process: the alkylation of azepane followed by the conversion of the resulting alcohol to the chloride. A more direct, though less commonly detailed in readily available literature, is the reaction with 1-bromo-2-chloroethane. A general representation of the common synthesis is outlined below.





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References

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